![molecular formula C24H18ClF3N4O2 B2778079 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-chloro-5-trifluoromethylphenyl)urea CAS No. 1796922-49-0](/img/structure/B2778079.png)
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-chloro-5-trifluoromethylphenyl)urea
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Description
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-chloro-5-trifluoromethylphenyl)urea is a useful research compound. Its molecular formula is C24H18ClF3N4O2 and its molecular weight is 486.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of diazepine derivatives and urea-functionalized compounds, highlighting their potential in various scientific applications. For example, research has shown that diazepine derivatives can exhibit significant biological activities, such as anticancer properties, due to their ability to inhibit multiple protein kinases (Lee et al., 2018)[https://consensus.app/papers/discovery-novel-4arylthieno14diazepin2one-derivatives-lee/9b7289fa88935ab0bce0ed83f3a19ff2/?utm_source=chatgpt]. Additionally, urea derivatives have been studied for their ability to enhance adventitious rooting, indicating a cytokinin-like activity that depends on their chemical structure (Ricci & Bertoletti, 2009)[https://consensus.app/papers/derivatives-move-cytokininlike-activity-rooting-ricci/582c507e330258c0ad30326127f14cfd/?utm_source=chatgpt].
Catalytic and Environmental Applications
Urea-functionalized metal-organic frameworks (MOFs) have shown promise in catalytic CO2 conversion and adsorption of harmful gases such as SO2 and NH3 (Glomb et al., 2017)[https://consensus.app/papers/metalorganic-frameworks-internal-ureafunctionalized-glomb/a0c7585274e7588ab64a66c8c242395c/?utm_source=chatgpt]. These findings suggest potential environmental applications, such as air purification and carbon capture technologies.
Anticancer Research
Compounds with diazepin-urea structures have been synthesized and evaluated for their antiproliferative activities, showing potential as anticancer agents. One study identified derivatives that were more potent than known standards, indicating the value of these compounds in developing new therapeutics (Lee et al., 2018)[https://consensus.app/papers/discovery-novel-4arylthieno14diazepin2one-derivatives-lee/9b7289fa88935ab0bce0ed83f3a19ff2/?utm_source=chatgpt].
properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF3N4O2/c1-32-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-18-13-15(24(26,27)28)11-12-17(18)25/h2-13,21H,1H3,(H2,29,31,34)/t21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANPQCUTGWHXJS-OAQYLSRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-chloro-5-trifluoromethylphenyl)urea |
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